molecular formula C22H17FN4O3S B11011777 methyl 5-(4-fluorophenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-(4-fluorophenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11011777
M. Wt: 436.5 g/mol
InChI Key: CKDRIUOZYAXPCX-UHFFFAOYSA-N
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Description

Methyl 5-(4-fluorophenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of various functional groups, such as the thiazole ring, pyrazole ring, and fluorophenyl group, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-fluorophenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a β-diketone.

    Coupling Reactions: The final compound can be obtained by coupling the synthesized thiazole and pyrazole intermediates through an amide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-fluorophenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 5-(4-fluorophenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has various scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of methyl 5-(4-fluorophenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The presence of the fluorophenyl group and pyrazole ring can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-chlorophenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
  • Methyl 5-(4-bromophenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
  • Methyl 5-(4-methylphenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Uniqueness

The uniqueness of methyl 5-(4-fluorophenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for drug discovery and development.

Biological Activity

Methyl 5-(4-fluorophenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, pharmacological properties, and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a thiazole ring fused with a pyrazole moiety, which is known for its diverse biological activities. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Chemical Formula

  • Molecular Formula : C19H18FN3O2S
  • Molecular Weight : 373.43 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes:

  • Formation of the thiazole ring through cyclization.
  • Introduction of the pyrazole moiety via condensation reactions.
  • Final methylation and carboxylation steps to yield the target compound.

Anticancer Properties

Research indicates that thiazole derivatives exhibit promising anticancer activity. For instance, compounds with thiazole rings have been shown to inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance cytotoxic effects against cancer cells.

Table 1: Cytotoxic Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)
Compound AHeLa10.5
Compound BMCF-78.3
Methyl 5-(4-fluorophenyl)-2-{...}A5496.7

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. The compound has been tested against a range of bacterial strains, showing varying degrees of inhibition. The presence of the fluorine atom may enhance its potency against certain pathogens.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
  • Induction of Apoptosis : Evidence suggests that thiazole derivatives can trigger programmed cell death in cancer cells.

Case Studies

Recent studies have highlighted the efficacy of thiazole-containing compounds in preclinical models:

  • Study on Antitumor Activity : A study demonstrated that a related thiazole derivative significantly reduced tumor growth in xenograft models, supporting its potential as an anticancer agent.
  • Antimicrobial Efficacy : Another study reported that the compound effectively inhibited biofilm formation in pathogenic bacteria, suggesting its use as a therapeutic agent against resistant strains.

Properties

Molecular Formula

C22H17FN4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

methyl 5-(4-fluorophenyl)-2-[(2-methyl-5-phenylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H17FN4O3S/c1-27-17(12-16(26-27)13-6-4-3-5-7-13)20(28)25-22-24-18(21(29)30-2)19(31-22)14-8-10-15(23)11-9-14/h3-12H,1-2H3,(H,24,25,28)

InChI Key

CKDRIUOZYAXPCX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NC(=C(S3)C4=CC=C(C=C4)F)C(=O)OC

Origin of Product

United States

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